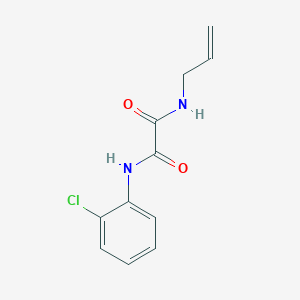

N-allyl-N'-(2-chlorophenyl)ethanediamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, nucleophilic substitutions, or the use of catalysts to facilitate the formation of the desired product. For instance, the synthesis of chiral C(2)-symmetric bisferrocenyldiamines and their reactions with Ru(DMSO)(4)Cl(2) to yield complexes with notable catalytic activity highlights the complexity and precision required in synthesizing such compounds (Song et al., 1999).

Molecular Structure Analysis

Molecular structure analyses of compounds similar to N-allyl-N'-(2-chlorophenyl)ethanediamide reveal intricate details about their configuration and the spatial arrangement of atoms within the molecule. For example, studies on N,N′-Bis(2-acetylphenyl)ethanediamide show how the acetyl group is slightly twisted from the plane of the benzene ring, affecting the molecule's overall geometry and intermolecular interactions (Brewer et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds encompasses a broad spectrum of reactions, including but not limited to, nucleophilic substitutions, allylation reactions, and the formation of complexes with metals. For instance, the modified (NHC)Pd(allyl)Cl complexes exhibit enhanced catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions, demonstrating the diverse chemical behavior of these compounds under different conditions (Marion et al., 2006).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystalline structure significantly influence the practical applications and handling of these compounds. The detailed crystallographic analysis of related compounds, as seen in the work on polymorphs of N,N′-bis(2-acetylphenyl)ethanediamide, provides crucial information on their stability, solubility, and reactivity (Brewer et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, is essential for the manipulation and application of these compounds. The synthesis and characterization of Schiff base ligands and their metal complexes, for example, offer insights into the coordination chemistry and potential applications of these compounds in catalysis and material science (Aslam et al., 2021).

Applications De Recherche Scientifique

Catalytic Applications

Research on catalytic processes highlights the utility of related allylic compounds and ethanediamine derivatives in organic synthesis. For example, palladium-catalyzed reactions involving allylic substrates demonstrate the efficiency of such catalysts in forming complex organic structures, including five- or seven-membered ring lactones and lactams through cyclocarbonylation methodology (Ali et al., 1996). Similarly, nickel-containing polyoxoniobates have been synthesized, incorporating ethanediamine and demonstrating catalytic activity in allylic alcohol epoxidation with high conversion and selectivity (Li et al., 2017).

Environmental Science

In environmental science, the degradation and transformation of chlorophenyl compounds are of significant interest. Studies on the reductive dechlorination of tetrachloroethene to ethane illustrate the potential of microbial processes in bioremediation, potentially relevant to compounds like N-allyl-N'-(2-chlorophenyl)ethanediamide (de Bruin et al., 1992). Additionally, TiO2 nanotubes have been explored for the enrichment and detection of DDT and its metabolites in environmental water samples, highlighting the importance of novel materials in environmental monitoring (Zhou et al., 2007).

Organic Synthesis

In the domain of organic synthesis, the modification of malachite surfaces with ethanediamine to improve sulfidization and flotation behavior indicates the role of ethanediamine derivatives in enhancing the reactivity and selectivity of mineral processing (Feng et al., 2018). The use of allylic alcohols and palladium-catalyzed carboxylic acid-assisted allylic substitutions in water further exemplifies the versatility of allylic compounds in facilitating efficient bond formations (Manabe & Kobayashi, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(2-chlorophenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-7-13-10(15)11(16)14-9-6-4-3-5-8(9)12/h2-6H,1,7H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIBRLYHKNBXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)

![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)

![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)

![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)

![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)

![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)